An In-depth Technical Guide to 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine: Synthesis, Properties, and Pharmacological Potential
An In-depth Technical Guide to 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine: Synthesis, Properties, and Pharmacological Potential
Introduction and Molecular Architecture
2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine is a secondary amine featuring a 2-methoxyethylamine backbone N-substituted with a 3-methoxybenzyl group. The unique combination of a flexible, short-chain ether-amine and a substituted aromatic benzyl group suggests potential for interaction with biological targets, particularly within the central nervous system. Understanding the fundamental properties of this molecule is the first step in unlocking its potential for further research and development.
The molecular structure is as follows:
Caption: Chemical structure of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine.
Physicochemical and Basic Properties
The physicochemical properties of an amine are critical to its behavior in both chemical reactions and biological systems. These properties dictate its solubility, absorption, and interaction with other molecules.
Predicted Physicochemical Data
The following table summarizes the predicted and known physicochemical properties of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine and its precursors.
| Property | 2-Methoxyethylamine | 3-Methoxybenzylamine | 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine (Predicted) |
| Molecular Formula | C₃H₉NO[1] | C₈H₁₁NO[2] | C₁₁H₁₇NO₂ |
| Molecular Weight | 75.11 g/mol [1] | 137.18 g/mol [2] | 195.26 g/mol |
| Boiling Point | 95 °C[3] | ~235-237 °C (estimated) | > 250 °C |
| Density | 0.864 g/mL at 25 °C[3] | 1.072 g/mL at 25 °C | ~1.05 g/mL |
| pKa of Conjugate Acid | 9.89 at 10 °C[4][5] | ~9.5 (estimated) | ~9.7 |
| Solubility in Water | Completely miscible[4] | Slightly soluble | Sparingly soluble |
| LogP (predicted) | -0.3 | 1.2 | ~1.8 |
Basicity
The basicity of the nitrogen atom is a key feature of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine. The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base, readily accepting a proton. The pKa of the conjugate acid is predicted to be around 9.7. This estimation is based on the pKa of 2-methoxyethylamine (9.89 at 10 °C)[4][5] and the typical pKa of benzylamines. The electron-donating effect of the two alkyl groups on the nitrogen atom is expected to result in a basicity comparable to other secondary amines. This basicity is crucial for its potential to form salts, which can improve solubility and crystallinity, important aspects in drug development.[6]
Synthesis and Characterization
A robust and scalable synthetic route is paramount for the further investigation of any novel compound. For 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine, reductive amination presents a highly efficient and straightforward synthetic strategy.[7][8][9]
Synthetic Pathway: Reductive Amination
This method involves a two-step, one-pot reaction between 3-methoxybenzaldehyde and 2-methoxyethylamine, followed by the reduction of the intermediate imine.
Caption: Reductive amination workflow for the synthesis of the target compound.
Experimental Protocol
Materials:
-
3-methoxybenzaldehyde
-
2-methoxyethylamine[4]
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (or other suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation, optional)
-
Diethyl ether or ethyl acetate (for extraction)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in methanol. Add 2-methoxyethylamine (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to allow for the formation of the imine intermediate.[10][11]
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C. The use of milder reducing agents like sodium triacetoxyborohydride can also be employed and may offer better control.[12]
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or distillation under reduced pressure.
-
Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in ether.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.
Potential Pharmacological Significance
While no specific pharmacological data exists for 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine, the broader class of N-benzylated phenylethylamines has been the subject of significant research, particularly in the context of psychedelic drugs and their interaction with serotonin receptors.[13][14][15]
The Role of N-Benzyl Substitution
Research has shown that the addition of an N-benzyl group to phenethylamine-based compounds can dramatically increase their affinity and potency at the serotonin 5-HT₂A receptor.[13][14][16] This is a key receptor involved in the modulation of mood, cognition, and perception. The N-(2-methoxy)benzyl substitution, in particular, has been found to be especially effective in enhancing this activity.[14]
Caption: Logical flow of the pharmacological hypothesis for the target compound.
Potential as a Research Tool
Given its structural similarity to known serotonergic agents, 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine could serve as a valuable research tool for probing the structure-activity relationships of 5-HT₂A receptor ligands. The specific placement of the methoxy group at the 3-position of the benzyl ring, as opposed to the more commonly studied 2-position, could provide insights into the receptor's binding pocket.
Safety and Handling
As a novel compound, a comprehensive toxicological profile for 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine has not been established. However, based on its precursors, appropriate safety precautions should be taken.
-
2-Methoxyethylamine: This precursor is known to be a flammable liquid and is harmful if swallowed or in contact with skin. It can also cause severe skin burns and eye damage.[1]
-
3-Methoxybenzylamine: This precursor is harmful if swallowed and can cause skin and eye irritation.[2]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine represents an intriguing yet uncharacterized molecule with potential for further scientific exploration. This guide has provided a theoretical framework for its basic properties, a practical synthetic route, and a rationale for its potential pharmacological relevance based on established principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and scientists poised to investigate the properties and applications of this novel chemical entity.
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